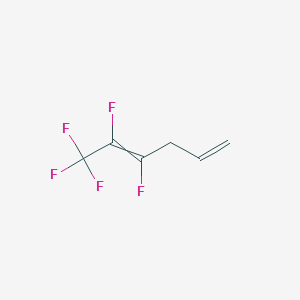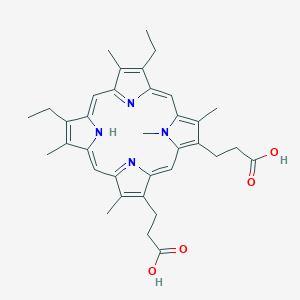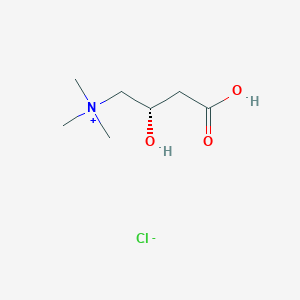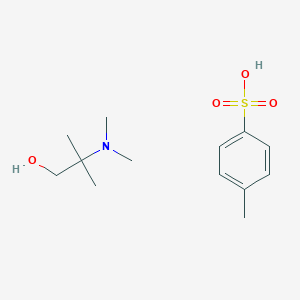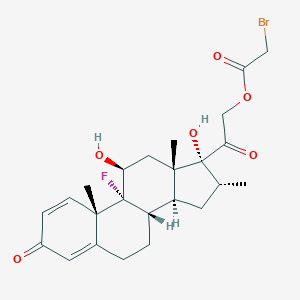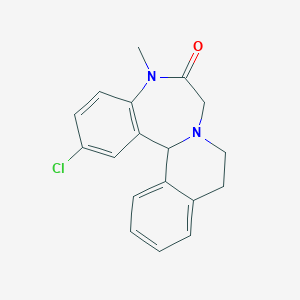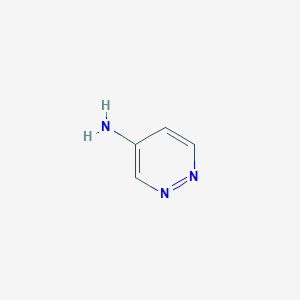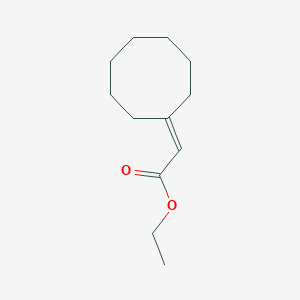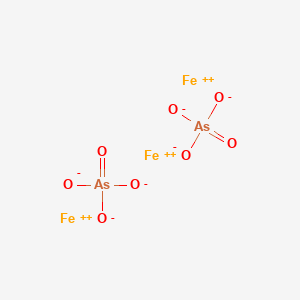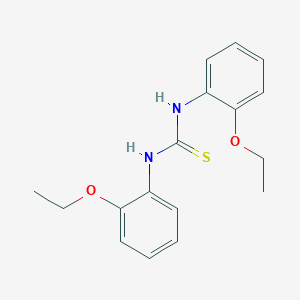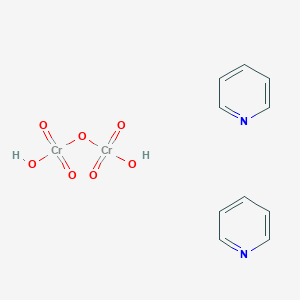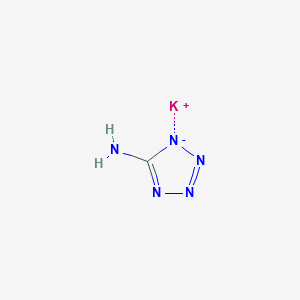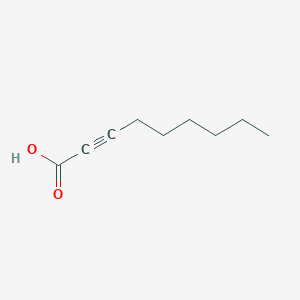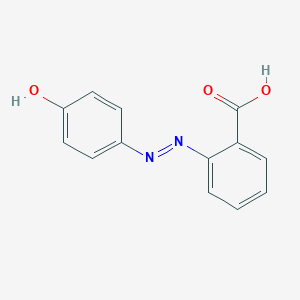![molecular formula C34H40O2 B156677 (6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran CAS No. 132213-91-3](/img/structure/B156677.png)
(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is a chemical compound that belongs to the class of cannabinoids. Cannabinoids are compounds that are derived from the cannabis plant and have been shown to have a wide range of therapeutic effects.
Wirkmechanismus
The mechanism of action of ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is not fully understood. However, it is believed to work by interacting with the endocannabinoid system, which is a complex system of receptors and neurotransmitters that is involved in regulating various physiological processes, including pain, inflammation, mood, and appetite.
Biochemische Und Physiologische Effekte
((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to have antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran in lab experiments is that it has been shown to have a wide range of therapeutic effects, which makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran. One direction is to study its effects on other conditions, such as epilepsy, Parkinson's disease, and multiple sclerosis. Another direction is to study its effects on different types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop new drugs based on its therapeutic effects.
Conclusion:
In conclusion, ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is a promising compound that has been shown to have a wide range of therapeutic effects. Its mechanism of action is not fully understood, but it is believed to work by interacting with the endocannabinoid system. Further research is needed to fully understand its effects and to develop new drugs based on its therapeutic effects.
Synthesemethoden
The synthesis method for ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran involves several steps. The first step is the synthesis of the precursor compound, which involves the reaction of 2,4,6-trimethylphenol with 1,4-dibromobenzene to form 2,4,6-trimethylphenyl-4-bromobenzene. The second step is the reaction of 2,4,6-trimethylphenyl-4-bromobenzene with 4-biphenylmethanol to form ((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran.
Wissenschaftliche Forschungsanwendungen
((6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran has been shown to have a wide range of therapeutic effects. It has been studied for its potential use in the treatment of various conditions, including pain, inflammation, anxiety, and depression. It has also been studied for its potential use in cancer treatment.
Eigenschaften
CAS-Nummer |
132213-91-3 |
|---|---|
Produktname |
(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran |
Molekularformel |
C34H40O2 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-1-[(4-phenylphenyl)methoxy]-6a,7,10,10a-tetrahydrobenzo[c]chromene |
InChI |
InChI=1S/C34H40O2/c1-5-6-8-11-26-21-31(35-23-25-15-17-28(18-16-25)27-12-9-7-10-13-27)33-29-20-24(2)14-19-30(29)34(3,4)36-32(33)22-26/h7,9-10,12-18,21-22,29-30H,5-6,8,11,19-20,23H2,1-4H3/t29-,30-/m1/s1 |
InChI-Schlüssel |
FCKPVRRPIFRTES-LOYHVIPDSA-N |
Isomerische SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



